(5-Cyanopyrimidin-2-yl)boronic acid
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Overview
Description
(5-Cyanopyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BN3O2. This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyrimidin-2-yl)boronic acid typically involves the reaction of 5-cyanopyrimidine with a boronic acid reagent under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: (5-Cyanopyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced boronic acid compounds .
Scientific Research Applications
(5-Cyanopyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which (5-Cyanopyrimidin-2-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. These interactions can modulate enzyme activity, influence signaling pathways, and affect cellular processes .
Comparison with Similar Compounds
- (5-Bromopyrimidin-2-yl)boronic acid
- (5-Chloropyrimidin-2-yl)boronic acid
- (5-Fluoropyrimidin-2-yl)boronic acid
Comparison: (5-Cyanopyrimidin-2-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to its halogenated counterparts. This difference can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C5H4BN3O2 |
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Molecular Weight |
148.92 g/mol |
IUPAC Name |
(5-cyanopyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3,10-11H |
InChI Key |
YRBOIQQVXHWCJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)C#N)(O)O |
Origin of Product |
United States |
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